molecular formula C16H20N2O2 B7474839 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone

1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone

Cat. No. B7474839
M. Wt: 272.34 g/mol
InChI Key: OJZBJXRMNJOYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEOP or 4-PIOL and is a derivative of the indole alkaloid, ibogaine.

Mechanism of Action

The mechanism of action of MEOP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. MEOP has been shown to have a high affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
MEOP has been shown to have a range of biochemical and physiological effects, including increasing levels of serotonin and dopamine in the brain, reducing inflammation, and promoting neurogenesis. MEOP has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MEOP in lab experiments is its high potency and specificity for certain neurotransmitter systems in the brain. However, one limitation of using MEOP is its potential toxicity, as it has been shown to have cardiotoxic effects at high doses.

Future Directions

There are many potential future directions for research on MEOP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MEOP and its potential applications in other fields, such as cancer research and drug addiction treatment.

Synthesis Methods

The synthesis method for 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone involves the reaction of ibogaine with formaldehyde and a piperidine derivative. This reaction leads to the formation of MEOP as a white crystalline solid with a melting point of 149-151°C.

Scientific Research Applications

MEOP has been extensively studied for its potential applications in various fields. In neuroscience, MEOP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MEOP has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of serotonin in the brain.

properties

IUPAC Name

1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-11-16(19)18-8-6-12(7-9-18)14-10-17-15-5-3-2-4-13(14)15/h2-5,10,12,17H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBJXRMNJOYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone

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